

Pharmacopeial Standards for Voriconazole Impurities: An In-depth Technical Guide

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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in the antifungal agent Voriconazole, as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Voriconazole.

Introduction to Voriconazole and its Impurities

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious and invasive fungal infections.^[1] Its chemical name is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The manufacturing process and degradation of Voriconazole can lead to the formation of various impurities that must be carefully controlled to ensure the safety and efficacy of the drug product. Pharmacopeias such as the USP and Ph. Eur. establish stringent limits and analytical procedures for the control of these impurities.

Pharmacopeial Impurity Limits

The United States Pharmacopeia and the European Pharmacopoeia specify limits for several known and unknown impurities in Voriconazole. These limits are summarized in the tables below for easy comparison. It is important to note that the British Pharmacopoeia (BP) generally harmonizes with the European Pharmacopoeia.

European Pharmacopoeia (Ph. Eur.) Impurity Limits

The Ph. Eur. monograph for Voriconazole specifies limits for five named impurities (A, B, C, D, and E), any unspecified impurity, and the total of all impurities.

Impurity Name	Acceptance Criteria (NMT %)
Impurity A	0.15
Impurity B	0.15
Impurity C	0.15
Impurity D	0.2[2]
Impurity E	0.10[2]
Any Unspecified Impurity	0.10
Sum of all Impurities	0.5[3]

NMT: Not More Than

United States Pharmacopeia (USP) Impurity Limits

The USP monograph for Voriconazole lists several related compounds and specifies their acceptance criteria.

Impurity Name	Acceptance Criteria (NMT %)
Voriconazole Related Compound B	0.2
Voriconazole Related Compound C	0.2
Voriconazole Related Compound D	0.1
Any Unspecified Impurity	0.10
Total Impurities	1.0

NMT: Not More Than

Chemical Structures of Specified Impurities

A clear understanding of the chemical structures of specified impurities is crucial for their identification and characterization.

Impurity Name (Ph. Eur.)	Corresponding Name (USP)	Chemical Name	Molecular Formula
Impurity A	Voriconazole Related Compound A	(2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4][5]	C ₁₆ H ₁₄ F ₃ N ₅ O
Impurity B	Voriconazole Related Compound D	(2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[6][7]	C ₁₆ H ₁₅ F ₂ N ₅ O
Impurity C	Voriconazole Related Compound C	1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[6]	C ₁₀ H ₇ F ₂ N ₃ O
Impurity D	Voriconazole Related Compound B	(2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[8][9]	C ₁₆ H ₁₄ F ₃ N ₅ O
Impurity E	Voriconazole Related Compound F	[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid[10][11]	C ₁₀ H ₁₆ O ₄ S

Experimental Protocols

Detailed analytical procedures are prescribed by the pharmacopeias for the identification and quantification of Voriconazole impurities.

European Pharmacopoeia (Ph. Eur.) Methods

This method is used for the quantification of impurities A, B, and C.

- Chromatographic System:
 - Column: A stainless steel column 150 mm x 3.9 mm, packed with octadecylsilyl silica gel for chromatography (4 µm).
 - Mobile Phase: A mixture of 15 volumes of acetonitrile, 30 volumes of methanol, and 55 volumes of a buffer solution (1.9 g/L of ammonium formate in water, adjusted to pH 4.0 with formic acid).[6]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometer at 256 nm.
 - Injection Volume: 20 µL.
- System Suitability:
 - The resolution between the peaks due to impurity A and impurity C in the chromatogram of the reference solution should be at least 1.8.[3]
- Procedure:
 - Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.
 - Reference Solution (for calculation): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
 - Inject the Test Solution and the Reference Solution.

- Calculate the percentage of each impurity. Correction factors are applied for Impurity A (0.7), Impurity B (2.1), and Impurity C (0.7).

This method is used to control the enantiomeric impurity (Impurity D).

- Chromatographic System:

- Column: A stainless steel column 250 mm x 4.6 mm, packed with silica gel for chiral chromatography (5 μ m).[2]
- Mobile Phase: A mixture of 18 volumes of acetonitrile and 82 volumes of a 0.77 g/L solution of ammonium acetate, adjusted to pH 5.0 with glacial acetic acid.[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV spectrophotometer at 256 nm.[2]
- Injection Volume: 20 μ L.

- System Suitability:

- The resolution between the peaks due to voriconazole and impurity D in the chromatogram of the reference solution containing both substances should be at least 4.0. [2]

- Procedure:

- Test Solution: Dissolve 25.0 mg of the substance to be examined in 2 mL of acetonitrile and dilute to 50.0 mL with the mobile phase.
- Reference Solution: Dilute 1.0 mL of a solution of Voriconazole Impurity D CRS (0.1 mg/mL in a mixture of 4 volumes of acetonitrile and 96 volumes of mobile phase) to 100.0 mL with the mobile phase.
- Inject the Test Solution and the Reference Solution.

- Calculate the percentage of Impurity D.

This method uses ion chromatography to determine the level of Impurity E.

- Chromatographic System:

- Column: A suitable anion-exchange column.
- Mobile Phase: A mixture of 500 volumes of methanol and 1500 volumes of water, with the addition of 0.175 mL of a 470 g/L solution of sodium hydroxide.[6]
- Flow Rate: 1.0 mL/min.
- Detection: Conductivity detector.
- Injection Volume: 20 µL.

- Procedure:

- Test Solution: Dissolve 50.0 mg of the substance to be examined in 5.0 mL of methanol and dilute to 10.0 mL with the mobile phase.
- Reference Solution: A 2.5 µg/mL solution of Voriconazole Impurity E CRS in the mobile phase.
- Inject the Test Solution and the Reference Solution.
- Calculate the percentage of Impurity E.

United States Pharmacopeia (USP) Methods

This liquid chromatography method is used to determine the levels of related compounds B, C, and D.

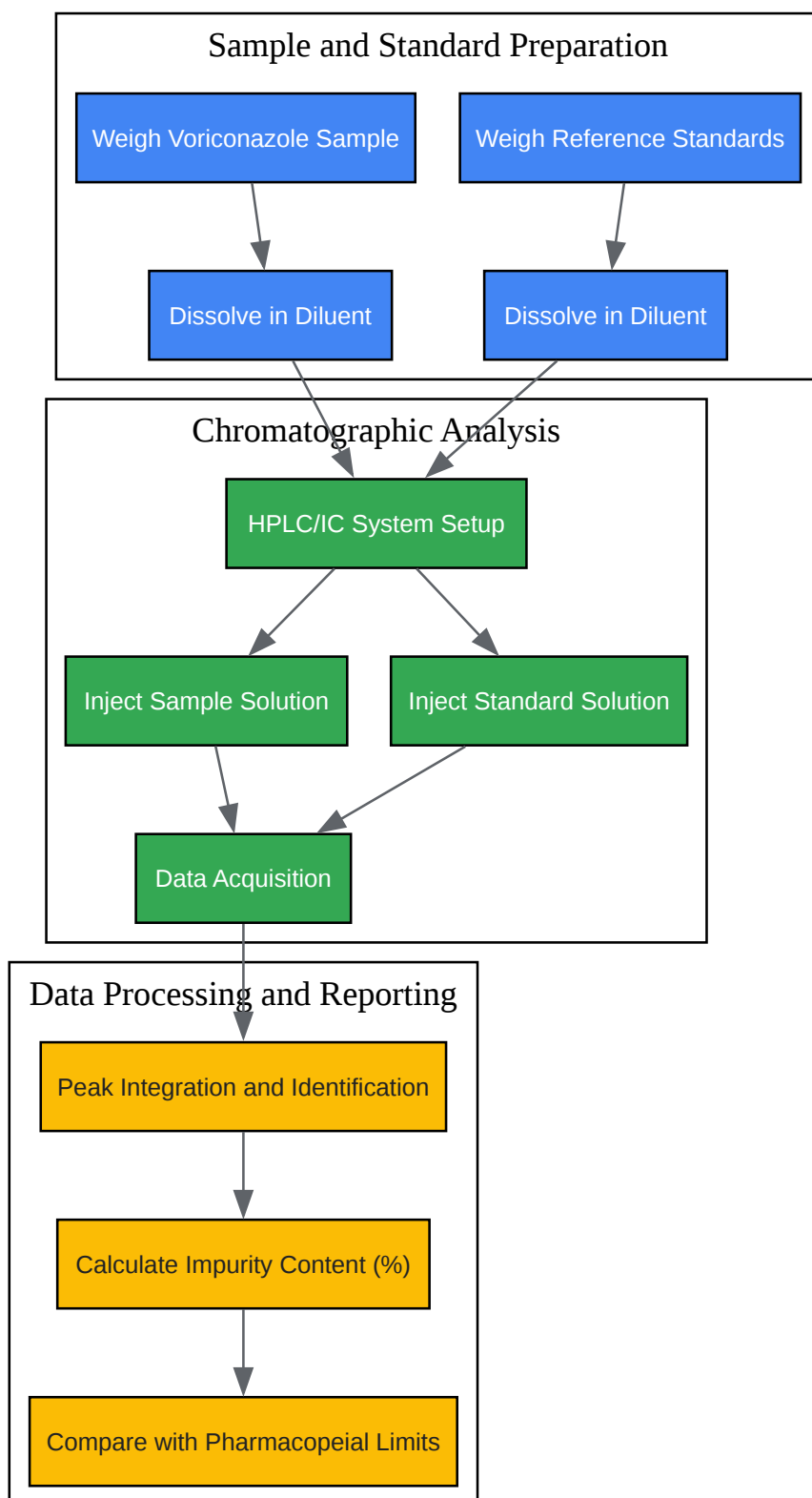
- Chromatographic System:

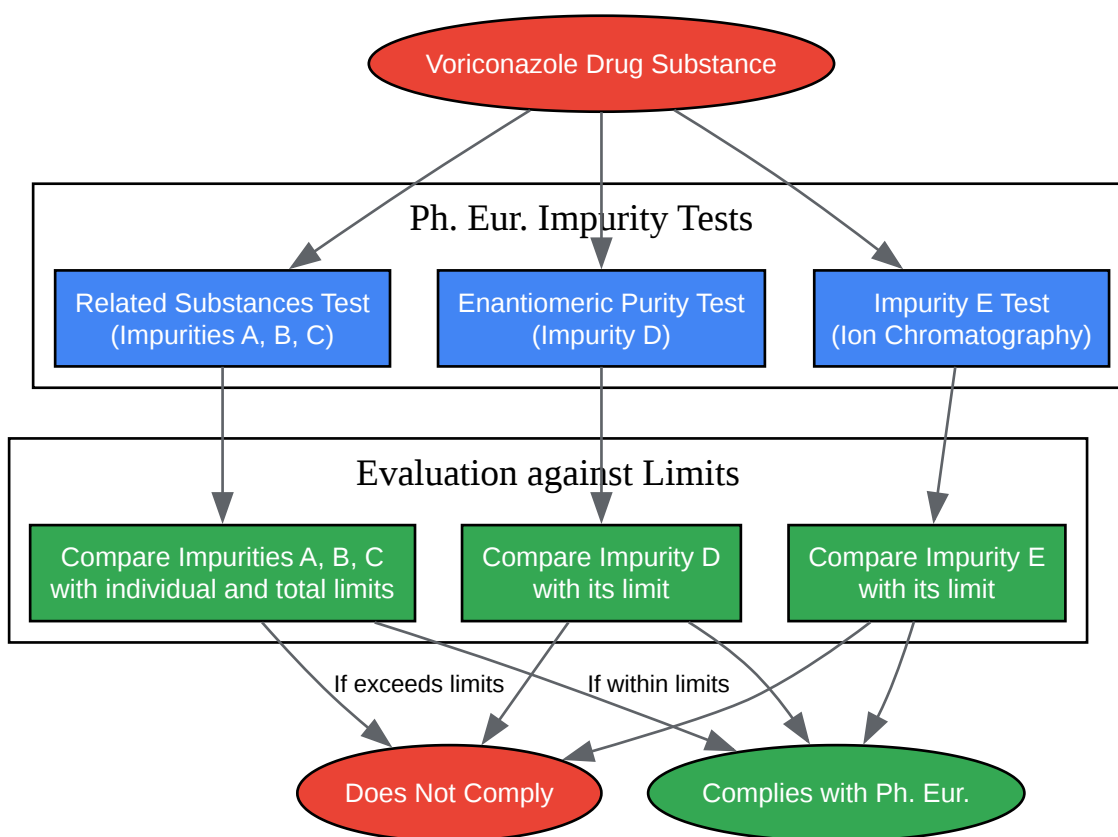
- Column: A 3.9 mm x 15 cm column containing 4-µm packing L1.

- Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (1.9 g/L of ammonium formate in water, adjusted to pH 4.0 with formic acid) in the ratio of 15:30:55.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV spectrophotometer at 256 nm.
- Injection Volume: 20 µL.
- Procedure:
 - Sample Solution: 0.5 mg/mL of Voriconazole in Mobile phase.
 - Standard Solution: A solution containing known concentrations of USP Voriconazole RS and the relevant USP Voriconazole Related Compound RS in the Mobile phase.
 - Inject the Sample Solution and the Standard Solution.
 - Calculate the percentage of each related compound.

Visualized Workflows

The following diagrams illustrate the general workflows for the pharmacopeial analysis of Voriconazole impurities.





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